1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone
CAS No.: 348085-14-3
Cat. No.: VC17304815
Molecular Formula: C16H12N2O2
Molecular Weight: 264.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 348085-14-3 |
|---|---|
| Molecular Formula | C16H12N2O2 |
| Molecular Weight | 264.28 g/mol |
| IUPAC Name | 1-[4-(1H-indole-2-carbonyl)pyridin-3-yl]ethanone |
| Standard InChI | InChI=1S/C16H12N2O2/c1-10(19)13-9-17-7-6-12(13)16(20)15-8-11-4-2-3-5-14(11)18-15/h2-9,18H,1H3 |
| Standard InChI Key | GMJADPXMUWFUOA-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C=CN=C1)C(=O)C2=CC3=CC=CC=C3N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone features a pyridine ring substituted at the 3-position with an acetyl group and at the 4-position with an indole-2-carbonyl group. The indole moiety consists of a bicyclic structure with a benzene ring fused to a pyrrole ring, while the pyridine ring contributes aromaticity and hydrogen-bonding capabilities. This combination creates a planar, conjugated system that enhances binding affinity to biological targets.
The IUPAC name—1-[4-(1H-indole-2-carbonyl)pyridin-3-yl]ethanone—reflects the connectivity of these groups. The canonical SMILES string provides a precise representation of its atomic arrangement.
Physicochemical Data
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.28 g/mol |
| CAS Registry Number | 348085-14-3 |
| InChI Key | GMJADPXMUWFUOA-UHFFFAOYSA-N |
| Topological Polar Surface | 67.6 Ų |
| Hydrogen Bond Acceptors | 4 |
The compound’s moderate polarity and hydrogen-bonding capacity suggest good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) or methanol, which is critical for biological assays.
Synthesis and Derivative Development
Synthetic Routes
The synthesis of 1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone typically involves multi-step reactions starting from indole-2-carboxylic acid and 3-acetylpyridine. A representative protocol includes:
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Coupling Reaction: Indole-2-carboxylic acid is activated using thionyl chloride () to form the corresponding acid chloride.
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Friedel-Crafts Acylation: The acid chloride reacts with 3-acetylpyridine in the presence of a Lewis catalyst (e.g., ) to install the indole-2-carbonyl group at the pyridine’s 4-position.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the pure product .
Alternative methods employ palladium-catalyzed cross-coupling reactions to construct the pyridine-indole linkage, though these are less common due to cost constraints .
Structural Derivatives
Modifications to the core structure have been explored to enhance bioavailability or target specificity:
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Electron-Donating Substituents: Methoxy (-OCH₃) or methyl (-CH₃) groups on the pyridine ring improve antitumor activity by increasing electron density at the binding site.
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Heteroatom Replacement: Replacing the acetyl group with a sulfonamide (-SO₂NH₂) moiety enhances solubility and antiviral potency, as seen in related BHAP reverse transcriptase inhibitors .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): Signals at δ 2.47 (s, 3H, acetyl CH₃), 7.19–7.39 (m, 4H, aromatic protons), and 12.31 (s, 1H, indole NH) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 265.1 ([M+H]⁺), consistent with the molecular weight.
Applications in Drug Discovery
Lead Compound Optimization
The compound’s scaffold serves as a starting point for structure-activity relationship (SAR) studies. Key strategies include:
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Bioisosteric Replacement: Substituting the acetyl group with a trifluoroacetyl group (-COCF₃) improves metabolic stability .
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Prodrug Design: Esterification of the ketone moiety enhances oral bioavailability in preclinical models .
Targeted Therapeutics
Ongoing research explores its use in:
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Oncology: Conjugation with monoclonal antibodies for targeted delivery to EGFR-overexpressing tumors.
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Neuropharmacology: Modulation of serotonin receptors (5-HT₂A) due to structural resemblance to psilocybin analogs .
Future Research Directions
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In Vivo Toxicology: Systematic studies to assess acute/chronic toxicity profiles in rodent models.
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Crystallographic Analysis: X-ray diffraction studies to resolve binding modes with biological targets.
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Combinatorial Libraries: High-throughput synthesis of derivatives to identify novel leads with improved potency.
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